
3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one is a heterocyclic compound that contains both isoquinoline and benzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one typically involves the condensation of isoquinoline derivatives with benzofuran derivatives under specific reaction conditions. One common method involves the use of polyphosphoric acid (PPA) as a catalyst to facilitate the reaction between 2-(3,4-dimethoxyphenyl)ethan-1-amine and aliphatic nitro compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoquinoline and benzofuran derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1-Isoquinolinyl)-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline and benzofuran derivatives, such as:
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-methylethanamine
- Imidazo[5,1-a]isoquinoline derivatives
Uniqueness
What sets 3-(1-isoquinolinyl)-2-benzofuran-1(3H)-one apart from these similar compounds is its unique combination of isoquinoline and benzofuran moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
24223-06-1 |
|---|---|
Molekularformel |
C17H11NO2 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
3-isoquinolin-1-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H11NO2/c19-17-14-8-4-3-7-13(14)16(20-17)15-12-6-2-1-5-11(12)9-10-18-15/h1-10,16H |
InChI-Schlüssel |
DAAVHFJSZISNAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C3C4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


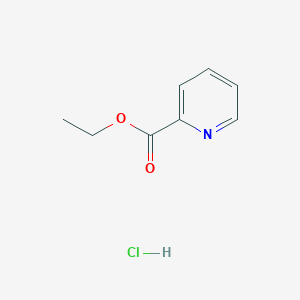

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
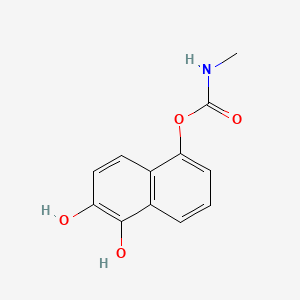
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-leucine](/img/structure/B14702345.png)
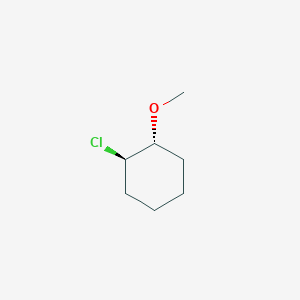
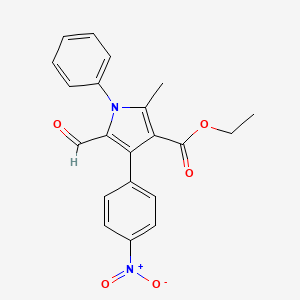
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)

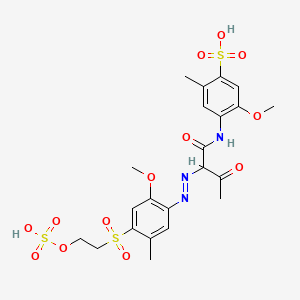
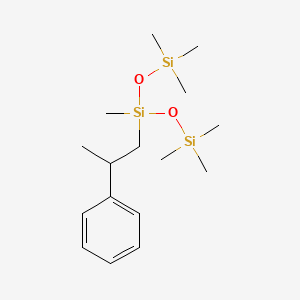
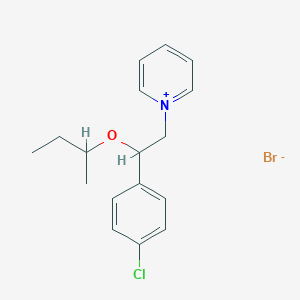
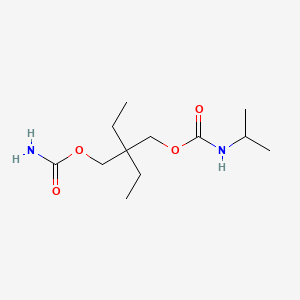
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-](/img/structure/B14702414.png)
